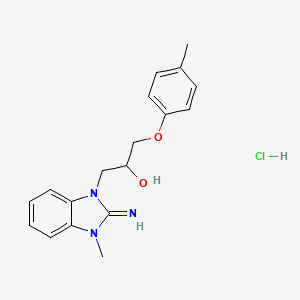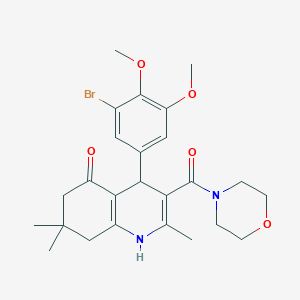![molecular formula C18H10N2O4S B4087438 1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087438.png)
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Übersicht
Beschreibung
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as FTC, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FTC belongs to the class of chromenopyrroles and is known for its anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
FTC has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various cancer cell lines, including leukemia, breast, and lung cancer. FTC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, FTC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. FTC has also been shown to possess anti-viral properties, inhibiting the replication of the hepatitis C virus.
Wirkmechanismus
FTC exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. FTC's anti-inflammatory properties are mediated through the inhibition of the NF-κB pathway and the reduction of oxidative stress. Its anti-viral properties are due to the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
FTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. FTC's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Its anti-viral properties are due to the inhibition of viral RNA-dependent RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
FTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, its low water solubility can make it challenging to use in aqueous solutions. Additionally, FTC's synthesis method can be time-consuming and requires the use of hazardous reagents.
Zukünftige Richtungen
FTC's potential therapeutic applications make it a promising compound for future research. Further studies are needed to elucidate its mechanism of action and optimize its synthesis method. FTC's anti-cancer properties make it a potential candidate for cancer therapy, and its anti-inflammatory and anti-viral properties make it a candidate for the treatment of inflammatory and viral diseases. Additionally, FTC's potential use as a diagnostic tool for cancer detection warrants further investigation.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4S/c21-15-10-4-1-2-5-11(10)24-16-13(15)14(12-6-3-8-23-12)20(17(16)22)18-19-7-9-25-18/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDEBKZEHZMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CO4)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4087366.png)
![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4087374.png)
![methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4087382.png)
![5-(2,4-dimethoxybenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087389.png)
![3,4-dichloro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087412.png)



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4087428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087432.png)

![2-(2-chlorophenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087446.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087462.png)
![1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B4087473.png)